A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dimethyl-5H-triazino[5,6-b]indole-3-thiol
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dimethyl-5H-triazino[5,6-b]indole-3-thiol
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
Introduction: The Imperative for Structural Elucidation
The 5H-[1][2][3]triazino[5,6-b]indole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds investigated for a range of biological activities, including antiviral, antimalarial, and anticancer properties.[2][4][5] The specific analogue, 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, incorporates key structural motifs—a dimethyl-substituted indole ring fused to a triazine thiol—that modulate its physicochemical and pharmacological profile.
Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structure in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of the title compound, grounded in established spectroscopic principles and data from analogous structures. We will explore the causality behind experimental choices, the interpretation of spectral data, and the self-validating methodologies that ensure scientific integrity.
Molecular Structure, Numbering, and Tautomerism
A critical aspect of analyzing this molecule is understanding its potential for tautomerism. While named as a "thiol," it exists in equilibrium with its more stable "thione" tautomer. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the thione form is often predominant due to favorable hydrogen bonding and resonance stabilization. This guide will proceed with the analysis based on the anticipated dominant thione tautomer, which possesses two exchangeable N-H protons and a C=S bond.
Caption: Numbering scheme for the thione tautomer.
Experimental Design: A Self-Validating Workflow
The reliability of spectral interpretation is directly dependent on the quality of data acquisition. The following workflow is designed to provide a comprehensive and verifiable dataset for structural confirmation.
Caption: Workflow for unambiguous NMR-based structural elucidation.
Protocol: Sample Preparation
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Solvent Selection: Weigh approximately 5-10 mg of the title compound. Transfer to a clean, dry NMR tube. The choice of solvent is critical. DMSO-d₆ is the recommended solvent for this class of compounds.
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Causality: DMSO-d₆ provides excellent solubility for polar, heterocyclic systems. Crucially, its aprotic nature and ability to form hydrogen bonds allow for the observation of exchangeable N-H and S-H protons, which would likely be lost via rapid exchange in protic solvents like D₂O or CD₃OD.[1][6][7][8]
-
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
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Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm. While modern spectrometers can reference the residual solvent peak, TMS provides an absolute reference.[9][10]
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Homogenization: Gently vortex or sonicate the sample until the compound is fully dissolved, ensuring a homogenous solution for analysis.
Protocol: NMR Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for the crowded aromatic region.
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¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a high signal-to-noise ratio.
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¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
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2D NMR (for validation):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, confirming adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and piecing together the molecular framework.[11]
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Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting), and relative abundance (integration). The following table outlines the predicted spectral data in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~12.5 - 13.5 | br s | 1H | N(5)-H | The indole N-H proton is deshielded by the aromatic system and hydrogen-bonded to the DMSO solvent, resulting in a characteristic broad signal at a very low field.[12] |
| ~12.0 - 13.0 | br s | 1H | N(2)-H | The N-H proton of the thione tautomer is also highly deshielded and expected to be a broad singlet due to quadrupolar broadening from the adjacent nitrogen and exchange. |
| ~7.8 - 8.2 | d | 1H | H -9 | Aromatic protons on the indole ring are influenced by the fused triazine system. H-9 is adjacent to H-8, appearing as a doublet. |
| ~7.3 - 7.6 | d | 1H | H -7 | This proton is adjacent to H-8, appearing as a doublet. Its precise shift is influenced by the C-8 methyl group. |
| ~2.6 - 2.8 | s | 3H | 8-CH₃ | Methyl groups on an aromatic ring typically appear as sharp singlets. The exact position depends on the electronic contribution to the ring. |
| ~2.5 - 2.7 | s | 3H | 6-CH₃ | Expected to be a sharp singlet, similar to the 8-methyl group but in a slightly different electronic environment. |
Note: The signal for the residual protons in DMSO-d₆ appears around 2.50 ppm. One of the methyl signals might be close to or overlapping with this peak.[13] The chemical shifts of exchangeable protons are highly dependent on concentration and temperature.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Chemical shifts are indicative of the carbon's hybridization and the electronegativity of its neighbors.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~170 - 180 | C -3 (C=S) | The thione carbon is highly deshielded and appears significantly downfield, providing strong evidence for the dominant tautomer.[14][15] |
| ~140 - 155 | C -4a, C -5a, C -9b | These are quaternary carbons at the fusion of the heterocyclic rings. Their assignment is definitively confirmed using HMBC. |
| ~130 - 140 | C -5b, C -9a | Quaternary carbons of the indole ring system. |
| ~120 - 130 | C -7, C -9 | Aromatic CH carbons. Their assignment can be confirmed via HSQC correlation to their respective protons. |
| ~110 - 125 | C -6, C -8 | Aromatic carbons bearing the methyl groups. |
| ~20 - 25 | 6-C H₃, 8-C H₃ | Aliphatic methyl carbons appear in the upfield region of the spectrum. |
Note: The signal for the carbon atoms in DMSO-d₆ appears as a multiplet around 39.5 ppm.[9]
Conclusion: Synthesizing Data for Structural Confirmation
The comprehensive analysis of ¹H and ¹³C NMR spectra, validated by 2D correlation experiments, provides an unambiguous structural confirmation of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. Key spectral signatures include:
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Two downfield, broad singlets in the ¹H NMR spectrum, characteristic of the two N-H protons in the dominant thione tautomer in DMSO-d₆.
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Two sharp singlets in the ¹H NMR spectrum corresponding to the two distinct methyl groups on the indole ring.
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A highly deshielded carbon signal (~170-180 ppm) in the ¹³C NMR spectrum, which is the hallmark of a thione (C=S) carbon.
-
A complex pattern of signals in the aromatic region of both spectra, which can be fully assigned using the described 2D NMR techniques.
This guide outlines a robust, self-validating methodology for the definitive characterization of this and related heterocyclic systems, ensuring the scientific integrity required for advanced research and drug development.
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